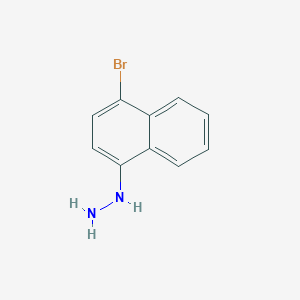

(4-Bromonaphthalen-1-yl)hydrazine

描述

Significance of Arylhydrazine Scaffolds in Organic Synthesis

Arylhydrazines are indispensable tools in the arsenal (B13267) of synthetic organic chemists. nih.gov They serve as key precursors for the construction of a wide variety of nitrogen-containing heterocyclic compounds, including indoles, pyrazoles, and cinnolines. nih.govresearchgate.net The reactivity of the hydrazine (B178648) functional group, characterized by its nucleophilicity and its ability to undergo condensation and cyclization reactions, is central to its synthetic utility.

One of the most prominent applications of arylhydrazines is in the Fischer indole (B1671886) synthesis, a classic and widely used method for preparing indoles. thermofisher.comwikipedia.org This reaction involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or a ketone, proceeding through a hydrazone intermediate. wikipedia.orgnih.gov The versatility of the Fischer indole synthesis allows for the introduction of various substituents onto the indole ring, making it a powerful tool for creating diverse molecular architectures. e-journals.in

Beyond the Fischer indole synthesis, arylhydrazines participate in a range of other important transformations. They can be used in the synthesis of pyrazoles through condensation with 1,3-dicarbonyl compounds and can also be involved in various cyclization reactions to form other heterocyclic systems. mdpi.comnih.govstackexchange.com Furthermore, recent advancements have demonstrated the use of arylhydrazines in cross-coupling reactions, highlighting their expanding role in modern synthetic chemistry. nih.govorganic-chemistry.org

Research Context of (4-Bromonaphthalen-1-yl)hydrazine

This compound is a specific naphthalene-based hydrazine that has garnered attention as a valuable intermediate in organic synthesis. The presence of the bromine atom on the naphthalene (B1677914) ring provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This feature significantly enhances its synthetic potential, allowing for the introduction of a wide array of substituents at a specific position on the naphthalene core.

The synthesis of this compound itself can be achieved through methods analogous to the preparation of other arylhydrazines, often starting from the corresponding bromo-substituted naphthylamine. A common route involves diazotization of the amine followed by reduction of the resulting diazonium salt. google.com

A primary area of research involving this compound is its application in the Fischer indole synthesis to produce benzo[g]indoles. The reaction of this compound with various ketones or aldehydes under acidic conditions leads to the formation of these extended polycyclic aromatic systems. The bromine substituent can be retained in the final product, offering a site for subsequent chemical modifications.

Overview of Current Research Trajectories

Current research involving this compound and related naphthalene-based hydrazines is focused on several key areas. A significant trajectory is the development of novel synthetic methodologies that utilize these compounds as building blocks for complex heterocyclic systems. This includes the exploration of new catalytic systems for cross-coupling reactions involving the bromo-substituted naphthalene core, enabling the efficient construction of highly functionalized molecules.

Another important research direction is the synthesis of novel bioactive compounds. The benzo[g]indole scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry, and researchers are actively exploring the synthesis of new derivatives with potential therapeutic applications. nih.gov The ability to modify the bromine atom allows for the systematic exploration of structure-activity relationships.

Furthermore, there is ongoing interest in the photophysical and electronic properties of molecules derived from naphthalene-based hydrazines. The extended π-system of the naphthalene ring, combined with the potential for further conjugation through substituents introduced via the bromine handle, makes these compounds interesting candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The table below provides a summary of key reactions and applications of arylhydrazines, with a specific focus on the potential of this compound.

| Reaction Type | Reagents | Product Type | Significance of this compound |

| Fischer Indole Synthesis | Aldehydes, Ketones, Acid catalyst | Indoles | Precursor to bromo-substituted benzo[g]indoles, allowing for further functionalization. thermofisher.comwikipedia.orgnih.gov |

| Pyrazole (B372694) Synthesis | 1,3-Dicarbonyl compounds | Pyrazoles | Potential to form naphthalenyl-substituted pyrazoles with unique electronic properties. |

| Cross-Coupling Reactions | Boronic acids (Suzuki), Alkenes (Heck), Amines (Buchwald-Hartwig) | Functionalized Naphthalenes | The bromine atom serves as a versatile handle for introducing diverse substituents. nih.gov |

| Cyclization Reactions | Various bifunctional reagents | Fused Heterocyclic Systems | Access to novel polycyclic aromatic compounds with potential applications in materials science. mdpi.comnih.govstackexchange.com |

属性

IUPAC Name |

(4-bromonaphthalen-1-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c11-9-5-6-10(13-12)8-4-2-1-3-7(8)9/h1-6,13H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPWPJCVHJJOEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405079 | |

| Record name | (4-bromonaphthalen-1-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35158-78-2 | |

| Record name | (4-bromonaphthalen-1-yl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromonaphthalen 1 Yl Hydrazine

Derivatization from 4-Bromo-1-naphthylamine Precursors

The primary and most well-established method for the synthesis of (4-Bromonaphthalen-1-yl)hydrazine is through the diazotization of 4-bromo-1-naphthylamine, followed by the reduction of the resulting diazonium salt. This two-step process is a classical approach for the preparation of aryl hydrazines.

The first step involves the treatment of 4-bromo-1-naphthylamine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid such as hydrochloric acid or sulfuric acid, at low temperatures (0-5 °C) to form the corresponding 4-bromo-1-naphthalenediazonium salt. The low temperature is critical to prevent the premature decomposition of the highly reactive diazonium salt.

In the second step, the diazonium salt is reduced to the desired hydrazine (B178648). Various reducing agents can be employed for this transformation. A common and effective reducing agent is stannous chloride (tin(II) chloride) in a strongly acidic medium. The stannous chloride reduces the diazonium group to a hydrazine hydrochloride salt, which can then be neutralized with a base to liberate the free hydrazine.

Alternatively, sodium sulfite (B76179) can be used as the reducing agent. This method involves the addition of the diazonium salt solution to a solution of sodium sulfite, which forms a sulfite adduct. This intermediate is then hydrolyzed under acidic or basic conditions to yield the hydrazine.

A general reaction scheme for this process is illustrated below:

Step 1: DiazotizationStep 2: ReductionA representative, though generalized, set of reaction conditions for this transformation is presented in the following table. It is important to note that specific parameters may require optimization for the synthesis of this compound.

| Parameter | Diazotization | Reduction with SnCl₂ |

| Starting Material | 4-Bromo-1-naphthylamine | 4-Bromo-1-naphthalenediazonium salt |

| Reagent | Sodium Nitrite, Hydrochloric Acid | Stannous Chloride dihydrate |

| Solvent | Water, Ethanol | Concentrated Hydrochloric Acid |

| Temperature | 0 - 5 °C | 0 - 10 °C |

| Reaction Time | 30 - 60 minutes | 1 - 3 hours |

| Work-up | - | Basification (e.g., with NaOH or NH₄OH), Extraction |

Alternative Synthetic Routes and Their Feasibility

While the derivatization of 4-bromo-1-naphthylamine is a common route, alternative synthetic strategies have been explored to circumvent potential issues such as the use of stoichiometric and potentially hazardous reagents.

One of the most significant modern alternatives is the palladium-catalyzed cross-coupling reaction . This approach involves the direct coupling of an aryl halide, in this case, 1,4-dibromonaphthalene (B41722) or 4-bromo-1-iodonaphthalene, with a hydrazine equivalent, such as hydrazine hydrate (B1144303) or a protected hydrazine derivative. This method, often referred to as a variation of the Buchwald-Hartwig amination, offers a more direct route to the target molecule. The feasibility of this reaction is dependent on the choice of the palladium catalyst, the ligand, the base, and the solvent system. While this method can be highly efficient, the cost of the palladium catalyst and ligands can be a consideration for large-scale synthesis.

Another alternative approach involves the use of triphenylphosphine (B44618) as a reagent to convert the diazonium salt to the corresponding hydrazine. In this method, the 4-bromo-1-naphthalenediazonium salt is treated with triphenylphosphine to form a phosphonium (B103445) salt intermediate. Subsequent hydrolysis of this intermediate yields the desired hydrazine and triphenylphosphine oxide as a byproduct. This method can offer milder reaction conditions compared to the traditional reduction with metal salts.

A less common, but feasible, route could involve the nucleophilic aromatic substitution (SNAAr) on a highly activated naphthalene (B1677914) system. However, for a substrate like 1,4-dibromonaphthalene, the conditions required for direct substitution with hydrazine would likely be harsh and could lead to a mixture of products. The feasibility of this route would depend on the presence of strong electron-withdrawing groups on the naphthalene ring, which is not the case for the target compound.

Optimization of Reaction Conditions for Synthesis

The optimization of reaction conditions is a critical aspect of synthesizing this compound with high yield and purity, regardless of the chosen synthetic route.

For the derivatization from 4-bromo-1-naphthylamine , key parameters to optimize include:

Diazotization Temperature: Maintaining a temperature between 0 and 5 °C is crucial to prevent the decomposition of the diazonium salt and the formation of unwanted byproducts.

Acid Concentration: The concentration of the mineral acid used for diazotization affects the stability of the diazonium salt and the rate of the reaction.

Reducing Agent Stoichiometry: The molar ratio of the reducing agent (e.g., stannous chloride or sodium sulfite) to the diazonium salt must be carefully controlled to ensure complete reduction without over-reduction or side reactions.

pH Control during Reduction and Work-up: When using sodium sulfite, the pH of the reaction mixture needs to be carefully controlled. During the work-up of the stannous chloride reduction, the pH must be adjusted to ensure the complete precipitation or extraction of the free hydrazine.

In the context of palladium-catalyzed cross-coupling , optimization would focus on:

Catalyst and Ligand Selection: The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) ligand (e.g., Xantphos, BINAP) is critical for catalytic activity and selectivity.

Base: The strength and solubility of the base (e.g., sodium tert-butoxide, cesium carbonate) can significantly influence the reaction rate and yield.

Solvent: The polarity and boiling point of the solvent (e.g., toluene, dioxane, DMF) can affect the solubility of the reactants and the stability of the catalytic species.

Temperature and Reaction Time: These parameters need to be optimized to ensure complete conversion while minimizing catalyst decomposition and side product formation.

For all synthetic routes, purification of the final product is a key consideration. This compound can be sensitive to air and light, and therefore, purification techniques such as recrystallization or column chromatography should be performed under an inert atmosphere if necessary to obtain a high-purity product.

Chemical Reactivity and Mechanistic Pathways of 4 Bromonaphthalen 1 Yl Hydrazine

Condensation Reactions with Carbonyl Compounds

The reaction of hydrazines with carbonyl compounds to form hydrazones is a fundamental transformation in organic chemistry. (4-Bromonaphthalen-1-yl)hydrazine readily undergoes condensation with aldehydes and ketones, leading to the formation of Naphthalene-1-yl hydrazones, which are valuable precursors for the synthesis of various heterocyclic systems.

Formation of Naphthalene-1-yl Hydrazones (Schiff Bases)

The condensation of this compound with carbonyl compounds results in the formation of (4-bromonaphthalen-1-yl)hydrazones, also known as Schiff bases. This reaction typically proceeds by the nucleophilic attack of the terminal nitrogen of the hydrazine (B178648) onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

For instance, the reaction of this compound with ω-bromo-(4-methyl-acetophenone) in 1,4-dioxane (B91453) at room temperature yields 4-methyl-ω-bromoacetophenone (4-bromonaphthalen-1-yl)hydrazone. nih.gov Similarly, condensation with various aromatic aldehydes can be achieved.

These hydrazones are not merely stable end-products but serve as crucial intermediates. The presence of the C=N double bond and the N-N single bond provides multiple reactive sites for subsequent cyclization reactions.

Cyclization Reactions for Heterocyclic System Formation

The hydrazone derivatives of this compound are key precursors for the synthesis of a wide array of heterocyclic compounds. The specific heterocyclic system formed depends on the nature of the carbonyl compound used in the initial condensation and the subsequent reaction conditions.

Synthesis of Pyrazole (B372694) Derivatives

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The synthesis of pyrazole derivatives from this compound typically involves a cyclocondensation reaction with a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.com

A common method involves the reaction of this compound with a 1,3-diketone. The reaction proceeds through the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to afford the pyrazole ring. nih.govdergipark.org.tr For example, new substituted pyrazole derivatives have been synthesized through the cyclocondensation reaction of a starting material with various hydrazines. dergipark.org.tr

Another approach involves the cyclization of α,β-unsaturated ketones (chalcones) with this compound. The reaction of 1-(4-bromo-1-hydroxynaphthalen-2-yl)-3-aryl-prop-2-en-1-ones with phenyl hydrazine in DMF under reflux leads to the formation of pyrazoline derivatives.

| Starting Material | Reagent | Product | Reference |

| 1,3-Diketone | This compound | Substituted Pyrazole | dergipark.org.tr |

| 1-(4-bromo-1-hydroxynaphthalen-2-yl)-3-aryl-prop-2-en-1-one | Phenyl hydrazine | Pyrazoline derivative |

Formation of 1,2,4-Triazole (B32235) Systems

1,2,4-Triazoles are five-membered heterocycles containing three nitrogen atoms. The synthesis of 1,2,4-triazole derivatives from this compound often involves the reaction of its corresponding amidrazone with various reagents.

One established method is the reaction of N-arylmandelamidrazones with aldehydes or trialkyl orthoesters, which directly yields 1,3,5-trisubstituted 1,2,4-triazoles. rsc.org The reaction of formamide (B127407) with hydrazine is another route to produce 1,2,4-triazole. google.com Additionally, the reaction of N,N-diformylhydrazine with primary amines at high temperatures can yield 4-aryl-substituted-1,2,4-4H-triazoles. nih.gov

The synthesis of 4-amino-5-aryl-1,2,4-triazole-3-thiones can be achieved by reacting hydrazide oxadiazole-2-thiones with hydrazine hydrate (B1144303). nih.gov

| Starting Material | Reagent(s) | Product | Reference |

| N-Arylmandelamidrazone | Aldehyde or Trialkyl orthoester | 1,3,5-Trisubstituted 1,2,4-triazole | rsc.org |

| Formamide | Hydrazine | 1,2,4-Triazole | google.com |

| N,N-Diformylhydrazine | Primary amine | 4-Aryl-substituted-1,2,4-4H-triazole | nih.gov |

| Hydrazide oxadiazole-2-thione | Hydrazine hydrate | 4-Amino-5-aryl-1,2,4-triazole-3-thione | nih.gov |

Exploration of Oxadiazole Synthesis Pathways

1,3,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved through the oxidative cyclization of N-acylhydrazones. bohrium.com Various oxidizing agents and catalysts are employed in these transformations. bohrium.com

A common method involves the cyclization of acylhydrazides. For instance, reacting acylhydrazides with α-bromo nitroalkanes can directly yield 2,5-disubstituted oxadiazoles. nih.gov Another approach is the reaction of hydrazides with methyl ketones in the presence of a base like K2CO3, which proceeds through C-C bond cleavage. organic-chemistry.org

The direct synthesis from hydrazine hydrate and acylating agents like 2-acyl-4,5-dichloropyridazin-3-ones in the presence of polyphosphoric acid or BF3·OEt2 has also been reported to give excellent yields of 1,3,4-oxadiazoles. organic-chemistry.org

| Starting Material | Reagent(s) | Product | Reference |

| N-Acylhydrazone | Oxidizing agent | 2,5-Disubstituted 1,3,4-oxadiazole | bohrium.com |

| Acylhydrazide | α-Bromo nitroalkane | 2,5-Disubstituted 1,3,4-oxadiazole | nih.gov |

| Hydrazide | Methyl ketone, K2CO3 | 1,3,4-Oxadiazole | organic-chemistry.org |

| Hydrazine hydrate | 2-Acyl-4,5-dichloropyridazin-3-one, PPA or BF3·OEt2 | 1,3,4-Oxadiazole | organic-chemistry.org |

Cross-Coupling Reactions

The bromine atom on the naphthalene (B1677914) ring of this compound provides a handle for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of various substituents at this position.

Palladium-catalyzed C-N cross-coupling reactions are a powerful tool for forming aryl-nitrogen bonds. The coupling of hydrazine with (hetero)aryl chlorides and bromides can be achieved using a palladium catalyst with a base such as potassium hydroxide (B78521). nih.gov Mechanistic studies have shown that the reaction can proceed through two interconnected catalytic cycles involving arylpalladium(II) hydroxide and arylpalladium(II) chloride intermediates. nih.gov The rate-limiting step is often the deprotonation of a hydrazine-bound arylpalladium(II) chloride complex. nih.gov

Suzuki cross-coupling reactions, which form carbon-carbon bonds, are also a possibility. For example, (1-bromonaphthalen-2-yl)acetonitrile has been used as a starting material for Suzuki cross-coupling with a pinacol (B44631) ester. nih.gov While this specific example does not involve the hydrazine moiety directly, it demonstrates the utility of the bromo-naphthalene scaffold in such transformations.

| Reaction Type | Coupling Partners | Catalyst/Base | Product | Reference |

| C-N Cross-Coupling | Hydrazine, (Hetero)aryl chloride/bromide | Pd catalyst, KOH | Aryl hydrazine | nih.gov |

| Suzuki Cross-Coupling | (1-Bromonaphthalen-2-yl)acetonitrile, Pinacol ester | Not specified | Coupled product | nih.gov |

Buchwald–Hartwig C-N Bond Formation with (Pseudo)haloaromatics

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming carbon-nitrogen (C-N) bonds. This reaction is instrumental in synthesizing aryl amines from aryl halides or pseudohalides and an amine in the presence of a base. While specific studies detailing the Buchwald-Hartwig reaction with this compound as the amine component are not extensively documented in readily available literature, the general principles of this reaction are well-established and can be extrapolated to this specific substrate.

The reaction would involve the coupling of this compound with various (pseudo)haloaromatics. The choice of palladium catalyst and ligand is crucial for the reaction's success, influencing efficiency and substrate scope. Commonly used catalysts include palladium(0) complexes with bulky, electron-rich phosphine (B1218219) ligands. The reaction mechanism generally proceeds through a catalytic cycle involving oxidative addition of the palladium(0) complex to the aryl halide, followed by coordination and deprotonation of the hydrazine, and finally, reductive elimination to yield the N,N'-diarylhydrazine product and regenerate the palladium(0) catalyst.

Recent advancements have enabled the coupling of hydrazine itself with aryl halides using hydroxide bases at low palladium catalyst loadings, a method that could potentially be adapted for this compound. These reactions are often sensitive to steric hindrance on both the aryl halide and the amine.

Table 1: Postulated Buchwald-Hartwig C-N Bond Formation with this compound

| (Pseudo)haloaromatic Substrate | Catalyst/Ligand System | Base | Solvent | Expected Product |

| Iodobenzene | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 1-(4-Bromonaphthalen-1-yl)-2-phenylhydrazine |

| 4-Chlorotoluene | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 1-(4-Bromonaphthalen-1-yl)-2-(p-tolyl)hydrazine |

| 1-Bromo-4-methoxybenzene | Pd-G3-XPhos | LHMDS | THF | 1-(4-Bromonaphthalen-1-yl)-2-(4-methoxyphenyl)hydrazine |

| 2-Bromopyridine | [Pd(cinnamyl)Cl]₂ / tBu-bpx | Cs₂CO₃ | Mesitylene | 1-(4-Bromonaphthalen-1-yl)-2-(pyridin-2-yl)hydrazine |

Other Transformations Involving the Hydrazine Moiety

Beyond C-N bond formation, the hydrazine moiety of this compound is a versatile functional group that can undergo a variety of other chemical transformations, most notably cyclization reactions to form stable heterocyclic systems.

One of the most significant reactions of arylhydrazines is the Fischer indole (B1671886) synthesis . This acid-catalyzed reaction involves the condensation of an arylhydrazine with an aldehyde or ketone to form a hydrazone, which then undergoes a-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield an indole ring system. In the case of this compound, this reaction would lead to the formation of benzo[g]carbazoles, which are of interest in materials science and medicinal chemistry. The reaction of this compound with various ketones would produce a range of substituted benzo[g]carbazoles.

Another important transformation is the reaction with 1,3-dicarbonyl compounds to form pyrazoles. This condensation reaction is a straightforward method for constructing the five-membered pyrazole ring. The reaction of this compound with a β-diketone would proceed through the formation of a hydrazone intermediate, which then cyclizes to the corresponding pyrazole derivative.

Furthermore, the hydrazine group can be transformed into other nitrogen-containing functionalities. For instance, reaction with isothiocyanates can yield thiosemicarbazide (B42300) derivatives, which are precursors to various heterocyclic compounds and have been investigated for their biological activities.

Table 2: Potential Transformations of the Hydrazine Moiety of this compound

| Reagent | Reaction Type | Catalyst/Conditions | Expected Product |

| Acetone | Fischer Indole Synthesis | H₂SO₄, heat | 9-Bromo-11-methyl-11H-benzo[g]carbazole |

| Cyclohexanone | Fischer Indole Synthesis | Polyphosphoric acid, heat | 8-Bromo-6,7,8,9,10,11-hexahydro-5H-benzo[a]carbazole |

| Acetylacetone | Pyrazole Synthesis | Acetic acid, heat | 1-(4-Bromonaphthalen-1-yl)-3,5-dimethyl-1H-pyrazole |

| Phenyl isothiocyanate | Thiosemicarbazide Formation | Ethanol, reflux | 2-(4-Bromonaphthalen-1-yl)-N-phenylhydrazine-1-carbothioamide |

This table illustrates plausible reactions based on the known reactivity of arylhydrazines. Specific experimental validation for this compound is required.

Derivatives and Analogs of 4 Bromonaphthalen 1 Yl Hydrazine

Hydrazonopyrazole Derivatives and Their Structural Diversity

The reactivity of the hydrazine (B178648) group in (4-bromonaphthalen-1-yl)hydrazine allows for its condensation with various carbonyl compounds to form hydrazones. These intermediates can then undergo cyclization reactions to yield a variety of heterocyclic structures. One notable class of derivatives is the hydrazonopyrazoles.

The synthesis of these compounds often involves a multi-step process. For instance, the reaction of a hydrazine derivative with a β-ketoester can lead to the formation of a pyrazolone (B3327878) ring. The resulting hydrazonopyrazole will feature the 4-bromonaphthalene moiety attached to the pyrazole (B372694) core through a hydrazone linkage. The structural diversity of these derivatives can be further expanded by varying the substituents on the pyrazole ring, which can be achieved by using different β-ketoesters in the initial cyclization step.

Schiff Base and Thiazolidinone Derivatives Incorporating the Bromonaphthalene Core

Schiff bases, characterized by the azomethine group (-C=N-), are readily synthesized through the condensation of this compound with various aldehydes or ketones. nih.govmdpi.com This reaction provides a straightforward method for introducing a wide range of substituents onto the hydrazine nitrogen, leading to a diverse library of Schiff base derivatives. nih.govmdpi.com The choice of the carbonyl compound is crucial as it dictates the nature of the R groups in the resulting Schiff base, thereby influencing its steric and electronic properties.

These Schiff bases can serve as intermediates for the synthesis of other complex heterocyclic systems. A prominent example is the preparation of 4-thiazolidinones. This is typically achieved by the reaction of a Schiff base with thioglycolic acid. The reaction proceeds via a cyclocondensation mechanism, where the thiol group of thioglycolic acid attacks the imine carbon of the Schiff base, followed by an intramolecular cyclization to form the five-membered thiazolidinone ring. The resulting 4-thiazolidinones incorporate the (4-bromonaphthalen-1-yl) moiety, a thiazolidinone ring, and a substituent derived from the original aldehyde or ketone.

Complex Heterocyclic Structures Derived from the Naphthalene-Hydrazine Moiety

The naphthalene-hydrazine moiety of this compound is a key building block for the synthesis of more complex and fused heterocyclic systems. The presence of the reactive hydrazine group allows for a variety of cyclization reactions, leading to the formation of rings containing multiple heteroatoms.

For example, the reaction of hydrazide-hydrazone derivatives with various reagents can lead to the formation of 1,3,4-triazine, pyridine, and 1,3,4-oxadiazine derivatives. nih.gov The synthesis of these complex structures often involves a sequence of reactions, starting with the formation of a hydrazone, which then undergoes further transformation and cyclization. The specific heterocyclic system formed depends on the nature of the cyclizing agent used. These synthetic strategies highlight the versatility of the naphthalene-hydrazine scaffold in constructing diverse and intricate molecular architectures.

Salt Forms and Their Synthetic Utility

This compound can be converted into its salt form, most commonly the hydrochloride salt, to improve its stability and handling properties. chemenu.com The hydrochloride salt is typically a crystalline solid that is less susceptible to oxidation compared to the free base. google.com

Spectroscopic and Advanced Analytical Characterization in Research

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of (4-Bromonaphthalen-1-yl)hydrazine would be expected to exhibit characteristic absorption bands corresponding to the N-H and C-N bonds of the hydrazine (B178648) group, as well as vibrations associated with the aromatic naphthalene (B1677914) ring and the C-Br bond.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Hydrazine) | 3400-3250 |

| C-N Stretch | 1342-1266 |

| Aromatic C-H Stretch | 3100-3000 |

| Aromatic C=C Stretch | 1600-1450 |

| C-Br Stretch | 600-500 |

Note: The table presents expected ranges for the functional groups present in the molecule. Precise, experimentally determined values for this compound are not currently available in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are crucial for the structural elucidation of this compound.

The ¹H NMR spectrum of this compound would reveal distinct signals for the protons of the naphthalene ring and the hydrazine group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are key to assigning each proton to its specific position in the molecule. The aromatic protons would typically appear in the downfield region (δ 7.0-8.5 ppm), with their multiplicities influenced by coupling with neighboring protons. The protons of the hydrazine group (-NH-NH₂) would likely appear as broad signals, the chemical shift of which can be influenced by solvent and concentration.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic Protons (Naphthalene) | 7.0 - 8.5 | Doublet, Triplet, Multiplet |

| Hydrazine Protons (-NH-NH₂) | Variable (Broad) | Singlet (Broad) |

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. For this compound, with its ten carbon atoms in the naphthalene ring, one would expect to see a corresponding number of signals in the aromatic region of the spectrum (typically δ 110-140 ppm). The carbon atom attached to the bromine (C-Br) and the carbon atom attached to the hydrazine group (C-N) would exhibit distinct chemical shifts due to the electronic effects of these substituents.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Aromatic Carbons (Naphthalene) | 110 - 140 |

| Carbon attached to Bromine (C-Br) | ~120 |

| Carbon attached to Hydrazine (C-N) | ~140-150 |

Note: This table is based on general principles of ¹³C NMR spectroscopy and expected substituent effects. Specific experimental data for the title compound is not available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. For this compound (C₁₀H₉BrN₂), the molecular ion peak ([M]⁺) would be expected to appear at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approximately 236 and 238 amu, reflecting the isotopic distribution of bromine). The fragmentation pattern would likely involve the loss of the hydrazine group or the bromine atom, providing further structural confirmation.

| Ion | Expected m/z | Identity |

| [M]⁺ | ~236, 238 | Molecular Ion |

| [M-N₂H₃]⁺ | ~205, 207 | Loss of hydrazinyl radical |

| [M-Br]⁺ | ~157 | Loss of bromine radical |

| [C₁₀H₇]⁺ | ~127 | Naphthyl cation |

Note: This table illustrates potential fragmentation pathways. The relative intensities of these fragments would be determined experimentally.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound, with the molecular formula C₁₀H₉BrN₂, the theoretical elemental composition can be calculated. Experimental results from an elemental analyzer should closely match these theoretical values to confirm the purity and empirical formula of the synthesized compound.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 50.66 |

| Hydrogen (H) | 3.83 |

| Bromine (Br) | 33.70 |

| Nitrogen (N) | 11.82 |

Note: These are the calculated theoretical percentages based on the molecular formula.

Computational and Theoretical Chemistry Studies of 4 Bromonaphthalen 1 Yl Hydrazine and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is extensively employed to investigate the properties of hydrazine (B178648) derivatives. irjweb.commdpi.com

DFT calculations are pivotal in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For derivatives of (4-Bromonaphthalen-1-yl)hydrazine, this involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation.

Table 1: Predicted Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP) |

| Bond Length | C-Br | 1.90 Å |

| C-N | 1.40 Å | |

| N-N | 1.45 Å | |

| Bond Angle | C-C-Br | 120.5° |

| C-N-N | 115.0° | |

| Dihedral Angle | C-C-N-N | 12.5° |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar molecular fragments. Precise values would require specific DFT calculations for this compound.

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. DFT calculations provide access to key electronic parameters, most notably the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.comscribd.com

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. nih.gov For various hydrazine derivatives, the HOMO-LUMO gap has been calculated to understand their charge transfer interactions and reactivity. nih.gov The analysis of the HOMO and LUMO electron density distributions can also identify the regions of a molecule that are most likely to act as electron donors (HOMO) and acceptors (LUMO) in chemical reactions.

Table 2: Calculated Electronic Properties of a Hydrazine Derivative (Illustrative)

| Parameter | Value (eV) |

| HOMO Energy | -6.2967 |

| LUMO Energy | -1.8096 |

| HOMO-LUMO Gap (ΔE) | 4.4871 |

Note: These values are taken from a study on a different triazine derivative and are for illustrative purposes. irjweb.com

Molecular Modeling and Simulation Approaches

Beyond static DFT calculations, molecular modeling and simulation techniques, such as molecular dynamics (MD), provide insights into the dynamic behavior of molecules over time. These methods are particularly useful for understanding how molecules like this compound and its derivatives might interact with biological macromolecules or other chemical species in a dynamic environment.

For instance, MD simulations have been used to assess the binding modes and stability of hydrazine derivatives complexed with enzymes, revealing details about their potential as inhibitors. nih.gov These simulations can elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding affinity and selectivity of a ligand for its target.

Mechanistic Insights Derived from Computational Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For hydrazine derivatives, this can include studying their decomposition pathways or their role in synthetic reactions. DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. rsc.org

Studies on the thermal denitrogenation of related pyrazoline compounds have utilized computational methods to investigate different mechanistic pathways, such as synchronous and asynchronous bond-breaking processes. rsc.org Similarly, investigations into the adsorption and decomposition of hydrazine on metal surfaces have employed DFT to understand the thermodynamics and kinetics of these processes, which is relevant for catalysis and materials science. rsc.org

Quantum Chemical Investigations

Quantum chemical investigations encompass a broad range of theoretical methods used to study the behavior of atoms and molecules. For bromonaphthalene and hydrazine derivatives, these studies provide a fundamental understanding of their intrinsic properties. ufms.brresearchgate.net

These investigations can delve into various aspects, including:

Natural Bond Orbital (NBO) analysis: This method provides information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugative effects, which contribute to molecular stability. preprints.org

Molecular Electrostatic Potential (MEP) maps: MEP maps visualize the electrostatic potential on the electron density surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is valuable for predicting sites of chemical reactivity. nih.gov

Through these comprehensive computational and theoretical approaches, a detailed and predictive understanding of the chemical nature of this compound and its derivatives can be achieved, guiding further experimental research and application development.

Advanced Synthetic Applications and Methodological Advancements

Role as a Key Intermediate in the Synthesis of Complex Heterocycles

(4-Bromonaphthalen-1-yl)hydrazine is a pivotal precursor in the synthesis of a variety of intricate heterocyclic compounds, most notably in the construction of polycyclic indole (B1671886) derivatives. The primary reaction leveraging this hydrazine (B178648) is the Fischer indole synthesis, a classic and powerful method for forming the indole nucleus. wikipedia.orgnih.gov

In this context, this compound reacts with a suitable ketone or aldehyde under acidic conditions to furnish a hydrazone intermediate. This intermediate then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849), to yield a benzo[g]indole. The resulting benzo[g]indole framework is a core structural motif in numerous biologically active molecules and advanced materials.

A significant evolution of this classical method is the "interrupted Fischer indolization," a strategy that allows for the synthesis of fused indoline (B122111) systems. nih.gov While direct examples employing this compound are not extensively documented in readily available literature, the general applicability of this method to various substituted hydrazines suggests its potential for creating even more complex and diverse heterocyclic systems from this starting material. The reaction involves the condensation of a hydrazine with a latent aldehyde, leading to a tandem researchgate.netresearchgate.net-sigmatropic rearrangement and cyclization cascade. researchgate.netnih.gov

The following table summarizes the key transformations of this compound in the synthesis of complex heterocycles:

| Reaction Name | Reactant(s) | Key Transformation | Product Class |

| Fischer Indole Synthesis | Ketone or Aldehyde | Formation of a hydrazone followed by researchgate.netresearchgate.net-sigmatropic rearrangement and cyclization | Benzo[g]indoles |

| Interrupted Fischer Indolization | Latent Aldehyde | Condensation followed by a tandem researchgate.netresearchgate.net-sigmatropic rearrangement/cyclization cascade | Fused Indolines |

Contributions to the Development of Novel Organic Reaction Pathways

The reactivity of this compound has been instrumental in the advancement of new synthetic methodologies, particularly in the realm of palladium-catalyzed cross-coupling reactions. The presence of both a hydrazine group and an aryl bromide within the same molecule provides opportunities for innovative reaction designs.

A notable contribution is the Buchwald modification of the Fischer indole synthesis. This palladium-catalyzed approach enables the cross-coupling of aryl bromides with hydrazones. wikipedia.org This method is significant as it supports the proposed intermediacy of hydrazones in the classical Fischer indole synthesis and expands the scope of the reaction by allowing for the in-situ formation of the necessary N-arylhydrazone. wikipedia.org Given that this compound contains an aryl bromide moiety, it is a prime candidate for such palladium-catalyzed indolization strategies, potentially offering milder reaction conditions and broader functional group tolerance compared to traditional acidic methods.

Furthermore, the broader field of palladium-catalyzed reactions of hydrazines and aryl halides provides a fertile ground for the development of new synthetic pathways. For instance, palladium-catalyzed carbonylative coupling reactions of aryl bromides with hydrazines have been developed for the efficient synthesis of phthalazinones. nih.gov The application of similar catalytic systems to this compound could lead to novel fused heterocyclic systems.

The development of intramolecular versions of the Fischer indole synthesis, where the ketone or aldehyde is tethered to the hydrazine-bearing aromatic ring, represents another area of innovation. nih.gov The unique substitution pattern of this compound could be exploited in such intramolecular cyclizations to generate architecturally complex, fused polycyclic aromatic systems.

Strategies for Controlling Chemo- and Regioselectivity in Transformations

The selective transformation of this compound in the presence of various functional groups (chemoselectivity) and the control of the orientation of bond formation (regioselectivity) are critical for its successful application in complex molecule synthesis.

Chemoselectivity: In reactions with substrates possessing multiple electrophilic sites, the nucleophilic hydrazine moiety of this compound can be directed to react selectively. For example, in reactions with dicarbonyl compounds, the more reactive carbonyl group (typically an aldehyde over a ketone) can be targeted for initial condensation to form the hydrazone. The choice of reaction conditions, such as pH and temperature, can further influence this selectivity.

Regioselectivity: A key challenge in the Fischer indole synthesis arises when an unsymmetrical ketone is used, as this can lead to two possible regioisomeric indole products. The regiochemical outcome is influenced by a combination of electronic and steric factors, as well as the nature of the acid catalyst. rsc.org

In the case of this compound, the following factors are expected to govern regioselectivity:

Electronic Effects: The bromo substituent at the 4-position of the naphthalene (B1677914) ring is electron-withdrawing, which can influence the electron density of the naphthalene system and the stability of the intermediates in the Fischer indole synthesis. nih.gov It has been shown that electron-withdrawing groups can disfavor the researchgate.netresearchgate.net-sigmatropic rearrangement necessary for indole formation. nih.gov

Steric Effects: The bulky naphthyl group can sterically hinder the approach of the ketone and influence the conformation of the hydrazone and the subsequent cyclization step. In the reaction of meta-substituted phenylhydrazines, cyclization is often favored at the less sterically hindered ortho-position. nih.gov A similar effect would be anticipated with the sterically demanding naphthyl system of this compound.

Catalyst Effects: The choice and concentration of the acid catalyst (e.g., Brønsted vs. Lewis acids) can significantly impact the product distribution in the Fischer indole synthesis. nih.govrsc.org For instance, different acid catalysts can alter the rate-determining step of the reaction and favor the formation of one regioisomer over the other. rsc.org

Studies on substituted phenylhydrazones have revealed that substituents can lead to "abnormal" Fischer indole synthesis products, where the substituent itself is eliminated or rearranges. For example, methoxy-substituted phenylhydrazones have been observed to yield chloro-substituted indoles when hydrochloric acid is used as the catalyst. nih.gov This highlights the profound impact that substituents can have on the reaction pathway and underscores the importance of carefully considering the reaction conditions to achieve the desired regiochemical outcome when using this compound.

The following table outlines the key factors influencing selectivity in the transformations of this compound:

| Selectivity Type | Influencing Factors | Expected Outcome for this compound |

| Chemoselectivity | Nature of electrophiles, reaction conditions (pH, temperature) | Preferential reaction at the more reactive electrophilic site. |

| Regioselectivity | Electronic effects of the bromo group, steric hindrance of the naphthyl group, nature of the acid catalyst | The interplay of these factors will determine the final regioisomeric ratio of the indole product. The electron-withdrawing bromo group and steric bulk are expected to play significant roles. |

Concluding Remarks and Future Research Directions

Summary of Key Research Findings on (4-Bromonaphthalen-1-yl)hydrazine

Research on this compound has predominantly centered on its application as a key intermediate in the synthesis of larger, more complex molecules. The primary and most well-documented reaction involving this compound is the Fischer indole (B1671886) synthesis. nih.gov This classic acid-catalyzed reaction utilizes the hydrazine (B178648) and a suitable ketone or aldehyde to construct a benzo[g]indole skeleton. The resulting 7-bromo-1H-benzo[g]indole and its derivatives are of significant interest due to their structural analogy to various biologically active compounds. researchgate.netmdpi.com

The synthesis of this compound itself, while not extensively detailed in dedicated publications, is understood to follow established synthetic routes for arylhydrazines. These methods typically involve the diazotization of the corresponding amine, 4-bromo-1-naphthylamine, followed by reduction of the resulting diazonium salt.

Spectroscopic characterization data for this compound is not widely published in the primary literature. However, data for closely related precursor molecules, such as 1-(4-bromonaphthalen-1-yl)ethanone, have been reported and provide a basis for expected spectral features. nih.gov For instance, the ¹H NMR spectrum of such a naphthalene (B1677914) system would be expected to show characteristic signals in the aromatic region, with coupling constants indicative of the substitution pattern on the naphthalene core.

The reactivity profile of this compound is dominated by the nucleophilicity of the hydrazine moiety. Beyond the Fischer indole synthesis, its potential as a precursor for other heterocyclic systems, such as pyrazoles and triazines, remains an area with limited exploration in the available literature. The presence of the bromine atom on the naphthalene ring also offers a handle for further functionalization through cross-coupling reactions, a common strategy in the synthesis of complex organic materials. nih.gov

Identification of Remaining Research Gaps

Despite its utility as a synthetic intermediate, there are significant gaps in the comprehensive understanding of this compound. A thorough review of the current literature reveals several key areas where knowledge is limited:

Detailed Synthetic Optimization and Characterization: There is a lack of published, optimized, and scalable laboratory procedures for the synthesis of this compound. Furthermore, comprehensive spectroscopic and crystallographic data, including detailed NMR, IR, mass spectrometry, and single-crystal X-ray diffraction analysis, are not readily available. Such data are fundamental for confirming the structure and purity of the compound and for understanding its solid-state properties.

Exploration of Diverse Reactivity: The reactivity of this compound has been narrowly focused on the Fischer indole synthesis. Its utility in the synthesis of other classes of heterocyclic compounds, such as pyrazoles, pyrazolones, and other fused systems, has not been systematically investigated.

Physicochemical Properties: A detailed study of the physicochemical properties of this compound, including its pKa, solubility in various solvents, and thermal stability, is currently absent from the literature. This information is crucial for its effective use in a variety of reaction conditions.

Biological Activity Screening: While the indole derivatives synthesized from this compound may have biological relevance, the intrinsic biological activity of this compound itself has not been explored.

Prospective Avenues for Future Investigation in Synthesis and Reactivity

The existing gaps in the knowledge surrounding this compound present numerous opportunities for future research. The following are prospective avenues for investigation:

Development of Novel Synthetic Methodologies: Future work could focus on developing more efficient, environmentally benign, and scalable syntheses of this compound. This could involve exploring alternative reducing agents for the diazonium salt or developing novel catalytic methods for the direct amination of 1,4-dibromonaphthalene (B41722).

Expansion of Synthetic Applications: A systematic investigation into the reactivity of this compound with a wider range of carbonyl compounds and other electrophiles would be highly valuable. This could lead to the discovery of novel heterocyclic scaffolds with potential applications in materials science and medicinal chemistry. For example, its reaction with β-dicarbonyl compounds could provide access to novel pyrazole (B372694) derivatives.

Post-Synthetic Modification: The bromine atom in the products derived from this compound serves as a versatile functional handle for post-synthetic modifications. Future research could explore various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a diverse range of substituents, thereby creating libraries of novel compounds for screening.

Potential for Methodological Advancements in Computational Chemistry

Computational chemistry offers a powerful toolset to complement experimental studies on this compound and its derivatives. Future computational investigations could provide significant insights in several areas:

Elucidation of Reaction Mechanisms: Density Functional Theory (DFT) calculations can be employed to model the reaction pathways of the Fischer indole synthesis and other potential cyclization reactions involving this compound. This would provide a deeper understanding of the reaction intermediates, transition states, and the factors controlling regioselectivity.

Prediction of Spectroscopic and Physicochemical Properties: High-level computational methods can be used to predict NMR, IR, and UV-Vis spectra, which would aid in the characterization of newly synthesized compounds. Furthermore, properties such as HOMO/LUMO energy levels, which are relevant for electronic applications, can be calculated. nih.gov

Molecular Docking and Virtual Screening: For the indole derivatives and other potential heterocyclic products, computational docking studies could be performed to predict their binding affinity to various biological targets. This in silico screening could help prioritize compounds for further experimental testing in drug discovery programs.

Development of Structure-Property Relationships: By computationally analyzing a series of derivatives of this compound, it would be possible to develop quantitative structure-activity relationships (QSAR) or structure-property relationships (QSPR). These models could guide the rational design of new molecules with desired electronic or biological properties. Recent computational studies on complex naphthalene derivatives have demonstrated the power of these approaches in understanding their electronic structure and properties. acs.org

常见问题

Q. What are the critical safety protocols for handling (4-Bromonaphthalen-1-yl)hydrazine in laboratory settings?

- Methodological Answer : Handling requires strict adherence to GHS guidelines, including:

- Use of personal protective equipment (PPE) to avoid skin/eye contact (wear gloves, lab coat, goggles).

- Immediate decontamination with copious water for ≥15 minutes upon exposure .

- Storage in a cool, dry, ventilated area away from oxidizers.

- Hazard mitigation: Avoid inhalation; use fume hoods during synthesis.

Q. How can researchers confirm the purity of this compound intermediates during multi-step synthesis?

- Methodological Answer :

- Analytical Techniques :

- FT-IR to verify functional groups (e.g., N–H stretches at ~3300 cm⁻¹ for hydrazine moieties) .

- HPLC/GC-MS for quantitative purity assessment.

- Elemental Analysis to validate C/H/N/Br ratios (e.g., CHBrN requires C: 46.57%, H: 4.34%, N: 18.10%) .

Q. What spectroscopic methods are optimal for characterizing hydrazine derivatives?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm) and hydrazine NH signals (δ 2.5–5.0 ppm). For example, 4-bromo substitution shifts aromatic protons downfield .

- UV-Vis : Detect π→π* transitions in bromonaphthalene systems (λmax ~260–300 nm) .

Advanced Research Questions

Q. How can synthesis of this compound be optimized for high yield and selectivity?

- Methodological Answer :

- Reaction Conditions :

- Use hydrazine hydrate in ethanol under reflux (6–40 hours, depending on substrate) .

- Catalytic POCl for cyclization steps (120°C, yields ~80–90%) .

- Purification : Recrystallize from ethanol/water mixtures to remove unreacted bromonaphthalene precursors .

Q. What computational strategies aid in designing hydrazine catalysts for specific reactions?

- Methodological Answer :

- DFT Calculations : Model transition states for hydrazine-catalyzed reactions (e.g., carbonyl-olefin metathesis). Focus on lowering activation barriers via [2.2.2]-bicyclic hydrazine designs .

- NBO Analysis : Evaluate charge distribution to predict nucleophilic sites on the hydrazine moiety .

Q. How can crystallographic challenges (e.g., twinning, disorder) be resolved in hydrazine derivatives?

- Methodological Answer :

- Software Tools : Use SHELXL for refinement of high-resolution data. For twinned crystals, apply TWIN/BASF commands in SHELX .

- Data Collection : Optimize cryocooling to mitigate thermal motion artifacts. Example: A 97% purity crystal of 4-(dimethylamino)benzohydrazide refined to R = 0.039 using SHELXL .

Q. What methodologies are effective in resolving contradictions between spectroscopic and kinetic data?

- Methodological Answer :

- Cross-Validation : Compare EPR-derived electron-transfer rates (e.g., for bis(hydrazyl) systems) with optical intervalence band analysis. Address discrepancies via vibronic coupling adjustments (e.g., S = 6.5–17.5) .

- Experimental Replication : Repeat assays under controlled pH/temperature to isolate variables .

Q. How can hydrazine derivatives be evaluated for anticancer activity in vitro?

- Methodological Answer :

- Assay Design :

- Cytotoxicity : MTT assay against cancer cell lines (e.g., IC determination for 4-bromo-thiazolyl hydrazines) .

- Apoptosis : Flow cytometry (Annexin V/PI staining) to quantify programmed cell death .

- SAR Studies : Correlate bromine substitution position with activity (e.g., 4-bromo analogs show enhanced binding to carbonic anhydrase II) .

Q. What advanced analytical techniques improve quantification of hydrazine in complex matrices?

- Methodological Answer :

- Derivatization : Use permanganate oxidation (λmax = 546 nm, ε = 2192 L·mol⁻¹·cm⁻¹) for spectrophotometric detection .

- LC-MS/MS : Employ hydrazine-specific probes (e.g., glycan derivatization for glycopeptide enrichment) with MRM transitions .

Q. How do electronic effects influence the reactivity of this compound in organometallic complexes?

- Methodological Answer :

- Electron-Withdrawing Effects : The bromine atom increases electrophilicity, facilitating coordination to transition metals (e.g., Pd in Suzuki couplings).

- Magnetic Studies : EPR spectroscopy to assess radical stability in hydrazine-based ligands (e.g., Δg = 0.005 for slow electron transfer) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。